N'-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide
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Overview
Description
N’-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a sugar moiety and a dimethylmethanimidamide group. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include protecting groups, coupling agents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N’-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl, methoxy, and imidamide .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N’-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in cellular processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. These interactions are mediated by the compound’s functional groups, which facilitate binding and reactivity .
Comparison with Similar Compounds
Similar Compounds
- N-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-Acetamido-5-[(2S,3S,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[ [ (2S,3S,4S,5S,6R)-3-[ (2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[ (2R,3S,4S,5S,6R)-3,5-bis [ [ (2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[ (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy]-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide .
- N,N-[2,5-O-Dibenzyl-glucaryl]-DI-[1-amino-indan-2-OL] .
Uniqueness
N’-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a broader range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C15H22N6O5 |
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Molecular Weight |
366.37 g/mol |
IUPAC Name |
N'-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C15H22N6O5/c1-19(2)6-17-15-18-12-9(13(24)20(15)3)16-7-21(12)14-11(25-4)10(23)8(5-22)26-14/h6-8,10-11,14,22-23H,5H2,1-4H3/b17-6+/t8-,10-,11-,14-/m1/s1 |
InChI Key |
LOSZXLFNDXRZQH-QKKNGTDUSA-N |
Isomeric SMILES |
CN1C(=O)C2=C(N=C1/N=C/N(C)C)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC |
Canonical SMILES |
CN1C(=O)C2=C(N=C1N=CN(C)C)N(C=N2)C3C(C(C(O3)CO)O)OC |
Origin of Product |
United States |
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